molecular formula C27H29FN2O4 B12497778 Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12497778
M. Wt: 464.5 g/mol
InChI Key: NJFRIFQTKODCSL-UHFFFAOYSA-N
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Description

Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a morpholine moiety, and an ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

  • Preparation of 2-[(2-fluorobenzyl)oxy]benzylamine

      Starting Materials: 2-fluorobenzyl alcohol, 2-hydroxybenzylamine

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the ether linkage.

  • Formation of the Benzoate Ester

      Starting Materials: 5-amino-2-(morpholin-4-yl)benzoic acid, ethyl chloroformate

      Reaction Conditions: The benzoic acid derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically conducted at low temperatures to prevent side reactions.

  • Coupling Reaction

      Starting Materials: 2-[(2-fluorobenzyl)oxy]benzylamine, ethyl 5-amino-2-(morpholin-4-yl)benzoate

      Reaction Conditions: The final coupling reaction is carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis can enhance yield and efficiency. Purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: Explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholine moiety and the ester group allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
  • Ethyl 5-({2-[(2-bromobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
  • Ethyl 5-({2-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Uniqueness

Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets. The fluorine atom’s electronegativity and size can lead to unique electronic and steric effects, distinguishing this compound from its analogs.

Properties

Molecular Formula

C27H29FN2O4

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C27H29FN2O4/c1-2-33-27(31)23-17-22(11-12-25(23)30-13-15-32-16-14-30)29-18-20-7-4-6-10-26(20)34-19-21-8-3-5-9-24(21)28/h3-12,17,29H,2,13-16,18-19H2,1H3

InChI Key

NJFRIFQTKODCSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2OCC3=CC=CC=C3F)N4CCOCC4

Origin of Product

United States

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